![molecular formula C11H15FN2O B1474639 [1-(2-Fluoropyridin-4-yl)piperidin-3-yl]methanol CAS No. 1565491-11-3](/img/structure/B1474639.png)
[1-(2-Fluoropyridin-4-yl)piperidin-3-yl]methanol
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15FN2O/c12-10-2-1-3-11(13-10)14-6-4-9(8-15)5-7-14
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial for the synthesis of biologically active compounds. The presence of the fluoropyridinyl group in “[1-(2-Fluoropyridin-4-yl)piperidin-3-yl]methanol” can be leveraged in multicomponent reactions to create complex molecules with potential biological activities .
Development of Anticancer Agents
Piperidine structures are often found in anticancer agents. The specific structure of this compound may interact with cancer cell lines, leading to the development of new anticancer drugs. Research into substituting different groups on the piperidine ring can lead to the discovery of novel compounds with enhanced efficacy .
Antimicrobial and Antifungal Applications
The piperidine moiety is known to exhibit antimicrobial and antifungal properties. The fluoropyridinyl group could potentially increase the effectiveness of these compounds against various bacterial and fungal strains, making them valuable in the development of new antibiotics .
Neuropharmacological Research
Piperidine derivatives play a significant role in neuropharmacology. They are used in the synthesis of compounds that can act on the central nervous system, potentially leading to treatments for neurodegenerative diseases or as analgesics .
Antiviral and Antimalarial Research
The structural flexibility of piperidine allows for the creation of compounds that can inhibit viral replication or the lifecycle of malaria parasites. This compound’s unique structure could be key in synthesizing new antiviral or antimalarial medications .
Cardiovascular Drug Development
Piperidine derivatives are also used in the development of drugs targeting cardiovascular diseases. The modification of the piperidine ring in this compound could lead to new therapeutic agents for treating hypertension or arrhythmias .
Anti-Inflammatory and Analgesic Research
Due to their pharmacological profile, piperidine derivatives are investigated for their anti-inflammatory and analgesic properties. This compound could be used to synthesize new drugs that manage pain and inflammation more effectively .
Alzheimer’s Disease and Cognitive Disorders
Compounds with a piperidine structure have been explored for their potential in treating cognitive disorders, including Alzheimer’s disease. The specific features of “[1-(2-Fluoropyridin-4-yl)piperidin-3-yl]methanol” might contribute to the development of drugs that can improve memory and cognitive function .
properties
IUPAC Name |
[1-(2-fluoropyridin-4-yl)piperidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-11-6-10(3-4-13-11)14-5-1-2-9(7-14)8-15/h3-4,6,9,15H,1-2,5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRKFZMUJIENFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Fluoropyridin-4-yl)piperidin-3-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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